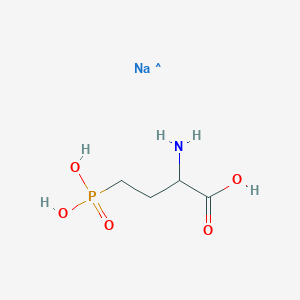

CID 131846260

Description

The compound with the identifier “CID 131846260” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is characterized by its unique molecular structure and properties, which make it of interest in various scientific fields.

Properties

Molecular Formula |

C4H10NNaO5P |

|---|---|

Molecular Weight |

206.09 g/mol |

InChI |

InChI=1S/C4H10NO5P.Na/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10); |

InChI Key |

UPDNMUFEADCZBQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of compounds similar to CID 131846260 often involves multi-step synthetic routes. For example, one method involves reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate can then undergo further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Compounds like CID 131846260 can undergo various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, CID 131846260 and its analogs are used as intermediates in the synthesis of more complex molecules. They serve as building blocks in the development of new materials and pharmaceuticals.

Biology

In biological research, these compounds are often used to study enzyme interactions and metabolic pathways. They can act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.

Medicine

In medicine, compounds similar to this compound are investigated for their potential therapeutic effects. They may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industry, these compounds are used in the production of specialty chemicals and materials. They can be incorporated into polymers, coatings, and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of CID 131846260 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may involve multiple steps and intermediates.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important subject of study in various scientific fields.

Q & A

Basic Question

- Documentation : Detailed protocols for materials, methods, and instrumentation (e.g., specifying reaction temperatures, solvents, and purity levels for this compound) .

- Controls : Include positive/negative controls and replicate experiments to account for variability .

- Data transparency : Share raw datasets and code repositories to enable independent verification .

For synthetic chemistry, characterize new compounds with NMR, MS, and elemental analysis, citing established methods for known compounds .

How to resolve contradictions between experimental data and existing literature?

Advanced Question

- Systematic comparison : Re-analyze primary sources to identify methodological differences (e.g., variations in this compound synthesis conditions or analytical techniques) .

- Meta-analysis : Apply statistical tools to aggregate data from multiple studies, weighting results by sample size and experimental rigor .

- Hypothesis refinement : Propose alternative mechanisms (e.g., unforeseen catalytic intermediates) and validate through controlled experiments .

What methodologies optimize complex experimental designs in interdisciplinary research?

Advanced Question

- Modular workflows : Segment experiments into discrete phases (e.g., computational modeling → synthesis → characterization) to isolate variables .

- Cross-validation : Use orthogonal techniques (e.g., XRD and spectroscopy) to confirm results .

- Collaborative frameworks : Integrate domain-specific expertise (e.g., machine learning for data pattern recognition in chemical datasets) .

For machine-aided studies, pre-train models like BERT or BART on domain-specific corpora to enhance predictive accuracy .

How to systematically analyze large datasets to address multifaceted research questions?

Advanced Question

- Dimensionality reduction : Apply PCA or t-SNE to identify key variables in high-throughput data (e.g., omics or catalysis screens) .

- Error analysis : Quantify measurement uncertainty and propagate errors through computational models .

- Triangulation : Cross-reference datasets (e.g., linking this compound’s spectroscopic data with computational simulations) to strengthen conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.